molecular formula C8H8BrIO B15293180 2-(Bromomethyl)-1-iodo-3-methoxybenzene

2-(Bromomethyl)-1-iodo-3-methoxybenzene

Cat. No.: B15293180
M. Wt: 326.96 g/mol
InChI Key: QJYBXWDZGDSHRU-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-iodo-3-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromomethyl, iodo, and methoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-iodo-3-methoxybenzene typically involves the bromination and iodination of a methoxy-substituted benzene derivative. One common method involves the bromination of 1-iodo-3-methoxybenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat . The reaction is carried out in a suitable solvent like dichloromethane or acetone.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This ensures consistent product quality and higher yields. The use of automated systems and reactors with precise temperature and light control can optimize the bromination and iodination steps.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-iodo-3-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Coupling Reactions: Biaryl compounds with diverse functional groups.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-iodo-3-methoxybenzene in chemical reactions involves the activation of its functional groups. The bromomethyl group acts as an electrophile in nucleophilic substitution reactions, while the iodo group facilitates coupling reactions through oxidative addition and reductive elimination steps . The methoxy group can influence the electronic properties of the benzene ring, affecting the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-1-iodo-3-methoxybenzene is unique due to the combination of bromomethyl, iodo, and methoxy groups on a single benzene ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H8BrIO

Molecular Weight

326.96 g/mol

IUPAC Name

2-(bromomethyl)-1-iodo-3-methoxybenzene

InChI

InChI=1S/C8H8BrIO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3

InChI Key

QJYBXWDZGDSHRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)I)CBr

Origin of Product

United States

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